molecular formula C₁₇H₁₇FN₆O₉P₂ B1145330 Tedizolide phosphate ester CAS No. 1239662-48-6

Tedizolide phosphate ester

Numéro de catalogue: B1145330
Numéro CAS: 1239662-48-6
Poids moléculaire: 530.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tedizolid pyrophosphate ester is a next-generation oxazolidinone antibiotic. It is a prodrug that is rapidly converted in the body to its active form, tedizolid. This compound is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .

Applications De Recherche Scientifique

Tedizolid pyrophosphate ester has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Tedizolid is an oxazolidinone class antibiotic that primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. . These bacteria are often responsible for acute bacterial skin and skin structure infections (ABSSSI) and represent a significant public health threat .

Mode of Action

Tedizolid, similar to the first-generation oxazolidinone antibiotic linezolid, inhibits bacterial protein synthesis . It achieves this by binding to the 23S site of the 50S subunit of bacterial ribosomal RNA, thereby preventing the formation of the 70S initiation complex . This interaction disrupts protein synthesis and inhibits bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by tedizolid is bacterial protein synthesis. By binding to the 23S site of the 50S subunit of bacterial ribosomal RNA, tedizolid prevents the formation of the 70S initiation complex, which is essential for protein synthesis . This disruption in protein synthesis inhibits the growth and proliferation of bacteria, leading to their eventual death .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It has a high oral bioavailability, allowing for effective administration through both oral and intravenous routes . The half-life of tedizolid is approximately 12 hours , allowing for once-daily dosing . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .

Result of Action

The primary result of tedizolid’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, tedizolid prevents bacteria from producing essential proteins, which inhibits their growth and leads to their eventual death . Clinical trials have shown that tedizolid is effective in treating acute bacterial skin and skin structure infections (ABSSSI) caused by certain susceptible bacteria, including MRSA .

Analyse Biochimique

Biochemical Properties

Tedizolid Pyrophosphate Ester is a prodrug that is rapidly converted to the active compound tedizolid by phosphatases in vivo . It works by binding to the 23S ribosomal RNA of the 50S subunit of the bacteria, thereby preventing the formation of the 70S initiation complex and inhibiting protein synthesis . This interaction with the bacterial ribosome is the key biochemical reaction that leads to its antibacterial activity.

Cellular Effects

Tedizolid Pyrophosphate Ester has demonstrated potent in vitro activity against multidrug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE), including some linezolid-resistant strains . It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication .

Molecular Mechanism

The molecular mechanism of action of Tedizolid Pyrophosphate Ester involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacteria, preventing the formation of the 70S initiation complex . This inhibits the translation process, thereby preventing the bacteria from synthesizing essential proteins, leading to its bacteriostatic effect.

Temporal Effects in Laboratory Settings

In laboratory settings, Tedizolid Pyrophosphate Ester has shown consistent and predictable pharmacokinetic profiles across age groups and comorbid conditions, without evidence of increased incidence of adverse effects over matched controls . Real-world evidence supporting long-term tolerability and clinical success of tedizolid is lacking .

Dosage Effects in Animal Models

In non-neutropenic animal models, a dose-response enhancement was observed with Tedizolid Pyrophosphate Ester, and lower exposures were required compared to neutropenic cohorts

Metabolic Pathways

Tedizolid Pyrophosphate Ester is metabolized primarily by sulfation, with the drug being predominantly eliminated as an inactive sulfate conjugate in the feces and urine . This metabolism is unlikely to involve the action of cytochrome P450-family enzymes .

Transport and Distribution

Given its high bioavailability , it can be inferred that it is efficiently absorbed and distributed in the body.

Subcellular Localization

As an antibiotic, its primary site of action is the bacterial ribosome in the cytoplasm where it inhibits protein synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tedizolid pyrophosphate ester involves several key steps. One common method starts with the preparation of a key intermediate, which is then converted to tedizolid phosphate. The intermediate is synthesized using a series of reactions involving aryl groups and substituted aryl groups . The process avoids the use of strong acids like phosphorus oxychloride, making it more environmentally friendly .

Industrial Production Methods: Industrial production of tedizolid pyrophosphate ester typically involves the use of high-purity raw materials and controlled reaction conditions to ensure the final product’s quality. The process includes steps to minimize impurities and optimize yield. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, which converts it to its active form, tedizolid . It also participates in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of tedizolid pyrophosphate ester include butyl lithium, Grignard reagents, and various solvents like chloroform and methanol . Reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Major Products: The primary product of interest is tedizolid, the active form of the prodrug. Other products may include various intermediates and by-products formed during the synthesis process .

Comparaison Avec Des Composés Similaires

Tedizolid pyrophosphate ester represents a significant advancement in the treatment of bacterial infections, offering enhanced potency, reduced side effects, and improved dosing regimens compared to its predecessors.

Activité Biologique

Tedizolid pyrophosphate ester, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily used for treating infections caused by multidrug-resistant Gram-positive bacteria. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy.

Target and Mode of Action
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of bacterial ribosomes, specifically at the 23S rRNA site. This binding prevents the formation of the 70S initiation complex, crucial for protein synthesis, thereby exhibiting bacteriostatic activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Pharmacokinetics

Bioavailability and Metabolism
Tedizolid pyrophosphate ester is rapidly converted into its active form, tedizolid, by phosphatases in vivo. Its oral bioavailability exceeds 90%, with a longer half-life and higher plasma protein binding (approximately 80%) compared to linezolid. The compound is primarily metabolized in the liver and excreted as inactive metabolites .

Pharmacokinetic Properties
The pharmacokinetic profile of tedizolid shows linear characteristics across different populations. After administration, plasma concentrations peak rapidly, and the compound demonstrates time-dependent bactericidal activity against VRE and MRSA .

ParameterTedizolidLinezolid
Oral Bioavailability>90%~31%
Plasma Protein Binding~80%~31%
Volume of Distribution~101 L~40-50 L
Half-Life~12 hours~4-5 hours

In Vitro Activity

Tedizolid has demonstrated potent in vitro activity against various Gram-positive pathogens. In studies comparing tedizolid with linezolid, it showed significantly lower minimum inhibitory concentrations (MICs) against MRSA:

  • MIC for Tedizolid :
    • MRSA: 0.25 µg/ml
    • MSSA: 0.25 µg/ml
  • MIC for Linezolid :
    • MRSA: 1 µg/ml
    • MSSA: 2 µg/ml .

The microbiological eradication rates in clinical trials were also promising:

  • Overall eradication rate: 97.7%
  • MRSA eradication rate: 97.9%
  • MSSA eradication rate: 95.7% .

Clinical Efficacy

Tedizolid has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). A pivotal phase 3 trial demonstrated that a regimen of 200 mg once daily for six days was non-inferior to a ten-day regimen of linezolid at a higher dose .

Case Studies and Findings
In one notable study involving patients with ABSSSIs:

  • Patients treated with tedizolid showed similar clinical cure rates to those treated with linezolid.
  • The treatment duration with tedizolid was reduced by approximately 40% , indicating a significant advantage in terms of therapy length .

Propriétés

Numéro CAS

1239662-48-6

Formule moléculaire

C₁₇H₁₇FN₆O₉P₂

Poids moléculaire

530.3

Synonymes

P-​[(5R)​-​3-​[3-​Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​2-​oxo-​5-​oxazolidinyl]​methyl Ester Diphosphoric Acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.